Ethyl 2-ethyl-3-methylbutanoate Ethyl 2-ethyl-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.: 63791-85-5
VCID: VC8285096
InChI: InChI=1S/C9H18O2/c1-5-8(7(3)4)9(10)11-6-2/h7-8H,5-6H2,1-4H3
SMILES: CCC(C(C)C)C(=O)OCC
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

Ethyl 2-ethyl-3-methylbutanoate

CAS No.: 63791-85-5

Cat. No.: VC8285096

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-ethyl-3-methylbutanoate - 63791-85-5

Specification

CAS No. 63791-85-5
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name ethyl 2-ethyl-3-methylbutanoate
Standard InChI InChI=1S/C9H18O2/c1-5-8(7(3)4)9(10)11-6-2/h7-8H,5-6H2,1-4H3
Standard InChI Key LQQJUPMYOFCSCR-UHFFFAOYSA-N
SMILES CCC(C(C)C)C(=O)OCC
Canonical SMILES CCC(C(C)C)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Ethyl 2-ethyl-3-methylbutanoate belongs to the class of saturated acyclic monocarboxylic acid esters. Its IUPAC name derives from the parent acid, 2-ethyl-3-methylbutanoic acid, with an ethyl ester functional group. The molecular structure features a central butanoate backbone substituted with ethyl and methyl groups at the 2- and 3-positions, respectively, creating a sterically hindered configuration.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC9H18O2\text{C}_9\text{H}_{18}\text{O}_2
Molecular Weight158.238 g/mol
Density0.872 g/cm³
Boiling Point165.2°C at 760 mmHg
Flash Point50.5°C
Refractive Index1.415
LogP2.231

The compound’s branching reduces crystallinity, explaining the absence of a reported melting point . Its moderate lipophilicity (LogP=2.23\text{LogP} = 2.23) suggests compatibility with non-polar solvents, making it suitable for applications in polymer plasticizers or fragrance formulations .

Synthesis and Reaction Pathways

Historical Methods

Early syntheses, such as those by Roland and McElvain (1937), utilized acid-catalyzed esterification of 2-ethyl-3-methylbutanoic acid with ethanol, achieving yields below 30% . These methods faced challenges in regioselectivity due to competing alkylation at alternative positions.

Modern Approaches

Contemporary protocols employ lithium diisopropylamide (LDA)-mediated alkylation. For example, a 2024 synthesis of the structurally analogous ethyl 2-ethyl-2-methylbutanoate demonstrated a 95% yield by reacting ethyl 2-ethylbutyrate with iodomethane at 78C-78^\circ \text{C} in tetrahydrofuran (THF) . While this method targets a different isomer, it highlights the efficacy of low-temperature alkylation for steric control.

Key Reaction Conditions:

  • Temperature: 78C-78^\circ \text{C} for LDA activation, transitioning to room temperature post-alkylation .

  • Solvent: Tetrahydrofuran (THF), chosen for its ability to stabilize enolate intermediates.

  • Workup: Quenching with saturated ammonium chloride, followed by dichloromethane extraction .

Analytical Characterization

Spectroscopic Methods

  • Mass Spectrometry (MS): The exact mass (158.131g/mol158.131 \, \text{g/mol}) corresponds to a molecular ion peak at m/z=158m/z = 158, with fragmentation patterns revealing loss of the ethoxy group (C2H5O\text{C}_2\text{H}_5\text{O}) .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra display distinct signals for methyl groups (δ0.81.0\delta \, 0.8–1.0) and ester carbonyls (δ170175\delta \, 170–175) .

Chromatographic Techniques

Gas chromatography (GC) with flame ionization detection (FID) remains the gold standard for purity assessment, leveraging the compound’s volatility and thermal stability .

Future Research Directions

Despite advances in synthesis, gaps persist in:

  • Application-Specific Studies: Systematic evaluation of flavor-enhancing properties.

  • Ecotoxicology: Environmental impact assessments for industrial discharge.

  • Catalytic Innovations: Developing enantioselective routes for pharmaceutical intermediates.

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